molecular formula C26H25NO6S B11015712 6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate

6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate

Cat. No.: B11015712
M. Wt: 479.5 g/mol
InChI Key: UPADPZFEOKPQGK-QHCPKHFHSA-N
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Description

6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a sulfonamide group

Preparation Methods

The synthesis of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves a multi-step process. One common synthetic route starts with the preparation of the benzo[c]chromene core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The sulfonamide group is then introduced via a nucleophilic substitution reaction using 4-methylbenzenesulfonyl chloride and an appropriate amine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. Additionally, the benzo[c]chromene core can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Compared to other benzo[c]chromene derivatives, 6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE stands out due to its unique combination of a benzo[c]chromene core and a sulfonamide group. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C26H25NO6S/c1-16(2)14-23(27-34(30,31)19-11-8-17(3)9-12-19)26(29)32-18-10-13-21-20-6-4-5-7-22(20)25(28)33-24(21)15-18/h4-13,15-16,23,27H,14H2,1-3H3/t23-/m0/s1

InChI Key

UPADPZFEOKPQGK-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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